molecular formula C15H15N3O2 B2487145 2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one CAS No. 1049512-59-5

2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2487145
CAS RN: 1049512-59-5
M. Wt: 269.304
InChI Key: DJLRODZPSALQAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazin-3-one derivatives, including compounds similar to 2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one, involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds. This process yields pyridazin-3-one derivatives as the sole isolable products in excellent yield. Techniques such as IR, NMR, mass spectral data, elemental analysis, and X-ray structure analysis are employed to elucidate the structures of the synthesized compounds (Ibrahim & Behbehani, 2014).

Molecular Structure Analysis

The molecular structure of pyridazin-3-one derivatives is determined using analytical spectroscopic methods and X-ray crystallographic analysis. These methods confirm the formation of the compound's structure, providing insights into its molecular geometry and confirming the presence of specific functional groups (Mostafa et al., 2022).

Chemical Reactions and Properties

Pyridazin-3-one derivatives exhibit a variety of chemical reactions, including the formation of enaminone derivatives and the reaction with aminoazoles to afford azolo[1,5-a]pyrimidine derivatives. These reactions showcase the compound's reactivity and versatility in chemical synthesis (Ibrahim & Behbehani, 2014).

Physical Properties Analysis

The physical properties of 2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one and related derivatives, such as solubility, melting point, and crystal structure, can be inferred from general knowledge of pyridazin-3-one compounds. These properties are crucial for determining the compound's suitability for various applications and for developing methods for its purification and characterization.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interactions with other chemical entities, are essential for understanding its potential applications in synthetic chemistry. The compound's ability to undergo specific chemical reactions, such as nucleophilic substitution or condensation reactions, highlights its utility in the synthesis of complex molecules and potential pharmaceutical agents.

References

Scientific Research Applications

Catalytic Activity and Synthesis Applications

Pyridazinone derivatives have been studied for their catalytic activity in various chemical reactions. For instance, a manganese(II) isoindoline complex exhibited catalytic oxidation properties, demonstrating the potential of related compounds in catalysis and organic synthesis (Kaizer et al., 2008). Similarly, polysubstituted pyridazinones were synthesized from sequential nucleophilic substitution reactions, showcasing the versatility of pyridazinones in drug discovery and development (Pattison et al., 2009).

Electron-deficient Polymers for Electrochromic Applications

Novel electron-deficient conjugated polymers based on pyridazinone derivatives were synthesized for electrochromic applications, highlighting their utility in materials science and engineering (Cho et al., 2015).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using pyridazinone derivatives has been explored, with applications ranging from the synthesis of indolizines to the preparation of various pyridine and fused pyridine derivatives. These studies demonstrate the compound's utility in the synthesis of complex organic molecules with potential pharmaceutical applications (OhsawaAkio et al., 1979; Ibrahim & Behbehani, 2014).

Fluorescent Pyrrolopyridazine Derivatives

Research on pyrrolopyridazine derivatives revealed their strong luminescence properties, suggesting potential applications in the development of new luminescent materials (Mitsumori et al., 2003).

Antimicrobial Activity

Some pyridazinone derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the potential of these compounds in the development of new antimicrobial agents (El-Mariah et al., 2006).

properties

IUPAC Name

2-methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-9-11-5-3-4-6-13(11)18(10)15(20)12-7-8-14(19)17(2)16-12/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLRODZPSALQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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